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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 4-((m-Tolylcarbamoyl)morpholine) | CAS: 13606-73-0 | IUPAC:N-(3-
methylphenyl)morpholine-4-carboxamide

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical
development pipelines, | approach the characterization of a chemical entity not merely as a
checklist of properties, but as a predictive framework for its behavior in biological systems.

4-((m-Tolylcarbamoyl)morpholine) is a highly versatile, privileged molecular scaffold.
Structurally, it is a urea derivative where the nitrogen atoms are distributed between a
morpholine ring and an m-tolyl group. This specific structural arrangement has gained
significant traction as a critical intermediate and pharmacophore in the development of
JAK/STAT kinase inhibitors and advanced agrochemical fungicides. By rigorously profiling its
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physicochemical characteristics, we can predict its Absorption, Distribution, Metabolism, and
Excretion (ADME) profile, thereby reducing late-stage attrition rates.

Structural and Molecular Identity

The molecular architecture of 4-((m-tolylcarbamoyl)morpholine) is defined by three distinct
functional domains, each contributing uniquely to its physicochemical behavior:

e The Morpholine Ring: A saturated heterocyclic system that traditionally enhances aqueous
solubility and metabolic stability. As highlighted in , the morpholine nucleus is pivotal in
preventing rapid oxidative metabolism by cytochrome P450 enzymes.

e The Urea Linker: Classified structurally under , the urea moiety enforces a rigid, planar
conformation due to resonance. It acts as a potent bidentate hydrogen-bonding network (one
donor, one acceptor), crucial for anchoring the molecule into the hinge regions of target
kinases.

e The m-Tolyl Group: A moderately lipophilic aromatic ring that drives hydrophobic interactions
within target binding pockets and enhances the compound's overall membrane permeability.
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Figure 1: Pharmacophore interaction model of 4-((m-tolylcarbamoyl)morpholine) with target
proteins.

Physicochemical Profiling (The Core)

Understanding the physicochemical parameters of this compound requires a deep dive into its
electronic environment.

Electronic Properties & lonization (pKa)

Expert Insight: A common misconception is that all morpholine-containing compounds are
basic. However, in 4-((m-tolylcarbamoyl)morpholine), the morpholine nitrogen is directly
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bonded to the carbonyl carbon of the urea group. The nitrogen's lone pair is delocalized into
the carbonyl 1t -system via resonance ( sp2 hybridization character). Consequently, the
molecule is non-basic and remains entirely neutral at physiological pH (7.4). This fundamentally
alters its partitioning behavior compared to standard basic amines, rendering it highly
predictable across varying gastrointestinal pH gradients.

Topological Polar Surface Area (TPSA) & Lipophilicity

The compound exhibits a TPSA of 41.57 A2. In drug design, a TPSA below 90 Az is strongly
correlated with excellent blood-brain barrier (BBB) penetration, while a value below 140 A2
ensures optimal passive oral absorption. Combined with an estimated LogP of ~1.8 to 2.2, the
compound resides in the "sweet spot" of Lipinski’'s Rule of Five, balancing agueous solubility
with lipid membrane permeability.

Suantitative Data €

Implication for Drug &

Property Value . .
Agrochemical Design
Unique identifier for synthesis
CAS Number 13606-73-0 _
tracking and IP.
Determines exact mass
Molecular Formula C12H16N202
(220.12 m/z).
) Highly favorable for fragment-
Molecular Weight 220.27 g/mol ]
based design (<300 g/mol).
Excellent for passive
TPSA 41.57 Az N
membrane permeability.
Satisfies Lipinski's rules;
H-Bond Donors 1 (Urea NH) -
facilitates target engagement.
) Prevents excessive hydration,
H-Bond Acceptors 2 (Carbonyl O, Morpholine O)

aiding lipid partitioning.

Analytical Characterization Workflows
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To ensure scientific integrity, physicochemical properties must be empirically validated. Below
are the field-proven, step-by-step methodologies we employ. As emphasized in, every protocol
must be designed as a self-validating system to eliminate false positives.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-
Flask Method)

Causality: We explicitly choose the thermodynamic shake-flask method over kinetic
nephelometry. Kinetic assays often trap compounds in metastable, supersaturated states
(especially rigid urea derivatives), yielding falsely elevated solubility values. Thermodynamic
equilibrium provides the true baseline required for formulating oral doses.

Step-by-Step Methodology:
o Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.

e Saturation: Add an excess amount of 4-((m-tolylcarbamoyl)morpholine) solid to 1 mL of the
buffer in a glass vial to ensure a visible suspension remains.

» Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours to achieve
thermodynamic equilibrium.

e Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes. Carefully extract
the supernatant without disturbing the solid pellet.

» Quantification: Analyze the supernatant via HPLC-UV against a pre-established calibration
curve.

» Self-Validating Control: Simultaneously run a known high-solubility standard (e.g., caffeine)
and a low-solubility standard (e.g., amiodarone). System Logic: If the calculated solubility of
these internal standards deviates by >5% from historical baselines, the entire assay run is
automatically rejected due to suspected buffer or temperature anomalies.

Protocol 2: In Vitro Permeability via PAMPA

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is selected over Caco-
2 cell lines for early profiling because it isolates passive transcellular permeability from active
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transport (efflux/influx). This allows us to directly correlate the compound's TPSA (41.57 A2)
with its intrinsic physical ability to cross lipid bilayers.

Step-by-Step Methodology:

Membrane Coating: Coat the porous filter membrane of the acceptor plate with a 20%
dodecane solution of lecithin (artificial lipid bilayer).

» Donor Preparation: Dissolve the compound in DMSO, then dilute into pH 7.4 buffer (final
DMSO <1%).

 Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5
hours in a humidity-controlled chamber.

e Analysis: Extract solutions from both compartments and quantify via LC-MS/MS to calculate
the effective permeability coefficient ( Peff).

» Self-Validating Control: Add Lucifer Yellow (a highly fluorescent, membrane-impermeable
dye) to the donor compartment. System Logic: Post-incubation, the acceptor compartment is
scanned for fluorescence. Any detectable Lucifer Yellow indicates physical membrane
rupture, instantly invalidating the data for that specific well.

Compound Synthesis
(CAS: 13606-73-0)

Structural Elucidation
(NMR, LC-MS/MS)

Physicochemical Profiling
(LogP, pKa, Solubility)

In Vitro ADME
(PAMPA, Microsomes)
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Figure 2: Integrated physicochemical and ADME profiling workflow for drug discovery.

Biological Relevance & ADME Implications

The rigorous physicochemical profiling of 4-((m-tolylcarbamoyl)morpholine) explains its
success as a synthetic intermediate. Because the molecule is neutral at physiological pH and
possesses a low TPSA, it exhibits excellent passive diffusion characteristics.

When this core is integrated into larger macro-structures (such as JAK/STAT pathway
inhibitors), the urea linkage serves as a critical directional anchor, forming stable hydrogen
bonds with the kinase hinge region. Meanwhile, the morpholine ring projects outward toward
the solvent-exposed region of the binding pocket, enhancing the aqueous solubility of the final
active pharmaceutical ingredient (API) without sacrificing target affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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